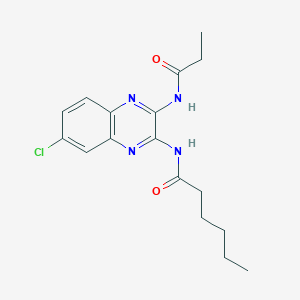
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide
Overview
Description
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is a chemical compound with a unique structure that includes a quinoxaline core substituted with a chloro group and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The propanamido group can be introduced through an amidation reaction using propanoyl chloride and a suitable amine.
Attachment of the Hexanamide Chain: The final step involves the attachment of the hexanamide chain through a coupling reaction using hexanoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amido derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Chloroquinoxalin-2-YL)hexanamide
- N-(3-Propanamidoquinoxalin-2-YL)hexanamide
- N-(7-Chloro-3-propanamidoquinoxalin-2-YL)butanamide
Uniqueness
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is unique due to the specific combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61929-12-2 |
|---|---|
Molecular Formula |
C17H21ClN4O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[7-chloro-3-(propanoylamino)quinoxalin-2-yl]hexanamide |
InChI |
InChI=1S/C17H21ClN4O2/c1-3-5-6-7-15(24)22-17-16(21-14(23)4-2)19-12-9-8-11(18)10-13(12)20-17/h8-10H,3-7H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
ACPVQYUCMRRDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC2=C(C=CC(=C2)Cl)N=C1NC(=O)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














